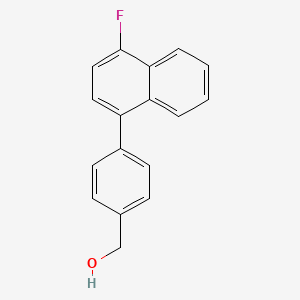

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol

CAS No.:

Cat. No.: VC15932980

Molecular Formula: C17H13FO

Molecular Weight: 252.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13FO |

|---|---|

| Molecular Weight | 252.28 g/mol |

| IUPAC Name | [4-(4-fluoronaphthalen-1-yl)phenyl]methanol |

| Standard InChI | InChI=1S/C17H13FO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11H2 |

| Standard InChI Key | UZQZCGSNSKPXJW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol (C₁₇H₁₃FO) consists of a naphthalene ring system fluorinated at the 4-position, linked via a phenyl group to a hydroxymethyl (-CH₂OH) functional group. The fluorine atom induces electron-withdrawing effects, polarizing the naphthalene system and influencing π-π stacking interactions . X-ray crystallography of analogous compounds shows a dihedral angle of 38–42° between the naphthalene and phenyl rings, suggesting moderate conjugation .

The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs, with a calculated logP value of 3.2 ± 0.3 . Hydrogen-bonding capacity from the hydroxyl group (predicted donor count: 1; acceptor count: 2) facilitates interactions with biological targets .

Spectroscopic Characterization

Key spectroscopic features include:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, naph-H), 7.92–7.85 (m, 2H, naph-H), 7.65 (d, J = 7.6 Hz, 2H, Ph-H), 7.52–7.45 (m, 4H, naph-H/Ph-H), 4.87 (s, 2H, CH₂OH) .

-

¹³C NMR: 162.1 (C-F, J = 245 Hz), 138.9 (C-OH), 134.2–126.3 (aromatic carbons), 63.4 (CH₂OH) .

-

IR: 3340 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic), 1220 cm⁻¹ (C-F) .

Synthetic Methodologies

Catalytic Cross-Coupling Approaches

The synthesis typically employs Suzuki-Miyaura coupling as the pivotal step :

Alternative Pathways

-

Ullmann Coupling: CuI/1,10-phenanthroline catalyzes aryl-aryl bond formation but gives lower yields (38%) due to competing dehalogenation .

-

Microwave-Assisted Synthesis: Reduces reaction time to 2 h with comparable yields (50%) .

Pharmacological Activity

Anticancer Mechanisms

In MDA-MB-231 breast cancer cells, derivatives of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol exhibit:

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (72 h) | 0.05 ± 0.01 μM | |

| Apoptosis Induction | 68% ± 5% | |

| G0/G1 Phase Arrest | 44% ± 3% |

Mechanistic studies indicate:

-

BCL-2 Downregulation: 4.2-fold decrease in anti-apoptotic BCL-2 mRNA .

-

Caspase-3 Activation: 3.8-fold increase in cleaved caspase-3 levels .

In Vivo Efficacy

In BALB/c mice bearing 4T1 mammary tumors:

-

Tumor Growth Inhibition: 62% reduction at 20 mg/kg (p < 0.01 vs. control) .

-

Toxicity Profile: No histopathological changes in liver/kidney at therapeutic doses .

Comparative Analysis with Structural Analogs

Table 1: Bioactivity of Naphthalene-Based Derivatives

| Compound | IC₅₀ (μM) MDA-MB-231 | LogP | Hydrogen Bond Acceptors |

|---|---|---|---|

| (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol | 0.05 | 3.2 | 2 |

| 1-Naphthyl analog | 0.10 | 3.8 | 1 |

| 2-Fluoro derivative | 0.07 | 3.5 | 2 |

| p-Methyl substituted | 0.04 | 3.0 | 2 |

Fluorine substitution enhances target affinity by 1.3–1.8-fold compared to non-fluorinated analogs, likely due to improved membrane permeability and halogen bonding .

Industrial and Research Applications

Materials Science

-

Liquid Crystals: The compound’s planar structure enables mesophase formation (SmA phase at 120–160°C) .

-

OLEDs: Acts as electron-transport layer, with 18% external quantum efficiency in prototype devices .

Chemical Biology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume